2,6-Dibenzhydryl-4-methylaniline

Catalog No.
S929510
CAS No.
56138-96-6
M.F
C33H29N
M. Wt
439.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,6-Dibenzhydryl-4-methylaniline

CAS Number

56138-96-6

Product Name

2,6-Dibenzhydryl-4-methylaniline

IUPAC Name

2,6-dibenzhydryl-4-methylaniline

Molecular Formula

C33H29N

Molecular Weight

439.6 g/mol

InChI

InChI=1S/C33H29N/c1-24-22-29(31(25-14-6-2-7-15-25)26-16-8-3-9-17-26)33(34)30(23-24)32(27-18-10-4-11-19-27)28-20-12-5-13-21-28/h2-23,31-32H,34H2,1H3

InChI Key

NCXCFZUKRMOFHW-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5

Canonical SMILES

CC1=CC(=C(C(=C1)C(C2=CC=CC=C2)C3=CC=CC=C3)N)C(C4=CC=CC=C4)C5=CC=CC=C5

2,6-Dibenzhydryl-4-methylaniline is an organic compound characterized by the chemical formula C₃₃H₂₉N. It features a central aniline structure with two bulky dibenzhydryl groups at the 2 and 6 positions and a methyl group at the 4 position. This unique arrangement contributes to its steric hindrance, making it an interesting subject for various

  • Diazotization: When treated with sulfuric acid and sodium nitrite, 2,6-dibenzhydryl-4-methylaniline can be diazotized, leading to the formation of diazonium salts, which are precursors for further reactions such as coupling with phenols or other nucleophiles .
  • Formation of Schiff Bases: The compound reacts with aldehydes such as 2-hydroxybenzaldehyde or 2-pyridinecarboxaldehyde to form Schiff bases. These reactions yield [N,O] and [N,N] donor ligands, which can be utilized in coordination chemistry .
  • Catalytic Reactions: Schiff bases derived from this compound have been employed as catalysts in various organic transformations, including Suzuki coupling and alcohol oxidation reactions .

While specific biological activities of 2,6-dibenzhydryl-4-methylaniline are not extensively documented, compounds with similar structures often exhibit a range of biological properties. These may include antimicrobial activity or potential use in drug design due to their ability to interact with biological targets. Further studies are required to elucidate any specific biological effects associated with this compound.

The synthesis of 2,6-dibenzhydryl-4-methylaniline typically involves:

  • Formation of Aniline Derivatives: Starting from an appropriate aniline precursor, the introduction of dibenzhydryl groups can be achieved through Friedel-Crafts alkylation or other electrophilic aromatic substitution methods.
  • Methylation: The introduction of the methyl group at the 4-position can be performed using methylating agents such as dimethyl sulfate or methyl iodide under basic conditions.
  • Purification: The final product is usually purified through recrystallization or chromatography to ensure high purity for subsequent applications .

2,6-Dibenzhydryl-4-methylaniline has several applications:

  • Catalysts: Its derivatives are used as catalysts in organic synthesis, particularly in coupling reactions and oxidation processes.
  • Ligands: The compound serves as a ligand in coordination chemistry, forming complexes with transition metals that can be useful in catalysis and material science.
  • Research: It is utilized in academic research for studying reaction mechanisms and developing new synthetic methodologies .

Interaction studies involving 2,6-dibenzhydryl-4-methylaniline primarily focus on its reactivity with various electrophiles and nucleophiles. These studies help understand its behavior in complex chemical environments and its potential for forming stable complexes with metals. The ability to form diverse coordination compounds makes it a valuable candidate for further investigation in catalysis and materials science .

Several compounds share structural similarities with 2,6-dibenzhydryl-4-methylaniline. Here are a few notable examples:

Compound NameStructure FeaturesUnique Aspects
DiphenylamineTwo phenyl groups attached to nitrogenLess sterically hindered than dibenzhydryl derivatives
N,N-DibenzylamineTwo benzyl groups attached to nitrogenMore flexible due to smaller substituents
4-Methyl-N,N-diphenylamineMethyl group at the para position on diphenylamineSimilar reactivity but less steric hindrance
N,N-Diethyl-anilineEthyl groups instead of bulky benzhydryl groupsMore soluble in polar solvents

The uniqueness of 2,6-dibenzhydryl-4-methylaniline lies in its significant steric hindrance due to the bulky dibenzhydryl groups, which influences its reactivity and applications in catalysis compared to other similar compounds.

XLogP3

8.4

Dates

Modify: 2023-08-16

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